molecular formula C21H23N3O5S2 B10914639 {4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10914639
M. Wt: 461.6 g/mol
InChI Key: GEDKHUAEULRALG-UHFFFAOYSA-N
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Description

{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of isoxazole, phenyl, thienylsulfonyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The resulting intermediate is then subjected to further reactions to introduce the phenyl and thienylsulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of catalyst-free, microwave-assisted one-pot methods to enhance efficiency and yield . These methods are designed to be scalable and environmentally friendly, reducing the need for hazardous reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoxazole ring is known to interact with active sites of enzymes, inhibiting their activity and leading to various biological effects . The thienylsulfonyl group may also play a role in modulating the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both isoxazole and thienylsulfonyl groups enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C21H23N3O5S2

Molecular Weight

461.6 g/mol

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H23N3O5S2/c1-15-19(16(2)29-22-15)14-28-18-7-5-17(6-8-18)21(25)23-9-11-24(12-10-23)31(26,27)20-4-3-13-30-20/h3-8,13H,9-12,14H2,1-2H3

InChI Key

GEDKHUAEULRALG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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